5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of this compound adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent ordering. The parent structure is thiophene-2-carboxamide , a five-membered aromatic heterocycle with a carboxamide group at position 2. Key substituents include:
- A bromo atom at position 5 of the thiophene ring.
- Two nitrogen-bound groups on the carboxamide moiety:
- 4-Methyl-1,3-benzothiazol-2-yl : A benzothiazole derivative with a methyl group at position 4 of the benzene ring.
- 2-(Morpholin-4-yl)ethyl : An ethyl chain terminating in a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
The hydrochloride designation indicates the compound exists as a salt, with protonation likely occurring at the morpholine nitrogen. The alphabetical ordering of substituents on the amide nitrogen follows IUPAC rules, placing "benzothiazolyl" before "morpholinylethyl."
Molecular Geometry and Stereochemical Considerations
The molecular architecture comprises three distinct regions (Fig. 1):
- Thiophene core : The 5-bromo-substituted thiophene adopts a planar conformation, with bond lengths of approximately 1.71 Å (C–Br) and 1.43 Å (C–S).
- Benzothiazole moiety : The 4-methylbenzothiazole system exhibits near-planarity (r.m.s. deviation < 0.02 Å), with a dihedral angle of 8.5° relative to the thiophene ring.
- Morpholine-ethyl spacer : The ethyl linker adopts a gauche conformation (torsion angle: 65°), while the morpholine ring favors a chair configuration.
Stereochemical analysis reveals no chiral centers due to the sp²-hybridized amide nitrogen. However, restricted rotation about the C–N bond (rotation barrier ~18 kcal/mol) could permit atropisomerism under specific conditions.
Table 1: Selected bond lengths and angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C(Thiophene)–Br | 1.71 |
| C(Thiophene)–S | 1.43 |
| N–C(O) | 1.34 |
| Dihedral (Thiophene–Benzothiazole) | 8.5 |
Crystallographic Characterization and X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal a monoclinic crystal system (P2₁/c space group) with Z = 4. Key crystallographic parameters include:
Table 2: Unit cell parameters
| Parameter | Value |
|---|---|
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| β (°) | 102.6 |
| Volume (ų) | 1482.1 |
The crystal packing features:
- Ionic interactions : Between protonated morpholinium nitrogen and chloride ions (N⁺–Cl⁻ distance: 3.12 Å).
- π-π stacking : Offset stacking of benzothiazole and thiophene rings (interplanar spacing: 3.48 Å).
- Hydrogen bonds : N–H⋯Cl (2.89 Å) and C–H⋯O (2.76 Å) interactions stabilize the lattice.
The hydrochloride salt form enhances crystallinity compared to neutral analogs, as evidenced by a higher melting point (278°C vs. 210°C for non-salt forms).
Comparative Structural Analysis with Related Benzothiazole-Thiophene Hybrids
Structural analogs demonstrate how substituent variation influences physicochemical properties:
Table 3: Comparative analysis of benzothiazole-thiophene derivatives
Key observations:
- Halogen effects : Bromine increases lipophilicity (ΔLogP +1.1 vs. non-halogenated) and thermal stability.
- Morpholine contribution : The morpholine group enhances aqueous solubility (2.8 mg/mL) compared to piperidine analogs (1.2 mg/mL).
- Crystal packing : Bulkier substituents (e.g., nitro groups) promote tighter π-stacking but reduce conformational flexibility.
The target compound’s balanced hydrophilicity-lipophilicity profile (LogP = 3.2) suggests optimized membrane permeability for potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S2.ClH/c1-13-3-2-4-14-17(13)21-19(27-14)23(8-7-22-9-11-25-12-10-22)18(24)15-5-6-16(20)26-15;/h2-6H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILUEYGSVCGIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable dicarbonyl compound with elemental sulfur.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole and thiophene rings, which can be achieved using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may occur at the amide bond or the benzothiazole ring using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the amide bond or benzothiazole ring.
Substitution: Substituted derivatives at the bromine position.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It could be used in the development of organic semiconductors or conductive polymers.
Biology
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways or molecular interactions.
Medicine
Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties.
Diagnostics: It could be used in the development of diagnostic assays or imaging agents.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It could be investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through various mechanisms such as inhibition, activation, or allosteric modulation. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with derivatives reported in Molecules (2015), which evaluated 11 analogs containing benzothiazole, trifluoromethylphenyl, and halogen substituents . Below is a detailed comparison of key features:
Table 1: Structural and Physicochemical Properties
Key Findings:
Core Structure Differences: The target compound’s thiophene-2-carboxamide core contrasts with the thiazole-5-carbohydrazide scaffolds in . The morpholinylethyl group in the target compound introduces conformational flexibility and basicity, absent in ’s rigid benzylidene derivatives.
Substituent Effects :
- Bromine : Both the target compound and ’s 4-bromo analog utilize bromine for halogen bonding. However, its placement on the thiophene ring (vs. benzylidene in ) may alter electronic effects and steric accessibility .
- Trifluoromethyl (CF₃) : Absent in the target compound, CF₃ in analogs contributes to hydrophobicity and metabolic stability. The target’s morpholine group balances hydrophilicity.
Physicochemical Properties :
- Melting Points : compounds show melting points between 198–212°C, influenced by halogen and CF₃ substituents. The target compound’s hydrochloride salt likely lowers its melting point (unreported), enhancing solubility .
- Spectral Data : The target compound’s ¹H-NMR would differ significantly due to morpholine protons (δ 2.5–3.5) and benzothiazole methyl groups (δ 2.1–2.3), whereas analogs show distinct benzylidene aromatic signals (δ 7.1–8.5) .
Biological Implications :
- compounds demonstrated moderate antimicrobial activity, attributed to the CF₃ group’s electron-withdrawing effects. The target compound’s morpholine moiety may redirect activity toward neurological or anticancer targets due to improved blood-brain barrier penetration .
Biological Activity
5-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Research indicates that compounds with thiophene and benzothiazole moieties exhibit various biological activities, primarily through the inhibition of key proteins involved in cancer progression. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Kinases : The compound may inhibit tyrosine kinases such as EGFR and VEGFR, which are critical in tumor growth and metastasis .
Anticancer Efficacy
The compound has been tested against several cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hep3B | 5.46 | Tubulin inhibition and G2/M phase arrest |
| MCF-7 | 2.49 | Induction of apoptosis via p53 activation |
| PC-3 | 7.44 | Inhibition of EGFR signaling pathways |
Case Studies
- Hepatocellular Carcinoma (Hep3B) :
- Breast Cancer (MCF-7) :
- Prostate Cancer (PC-3) :
Pharmacokinetics and Toxicity
Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate toxicity profiles. Further investigations are necessary to fully elucidate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.
Q & A
Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
Answer:
- 1H/13C NMR spectroscopy is essential for identifying proton environments (e.g., aromatic, amide, and morpholine signals) and carbon frameworks. For example, splitting patterns in 1H NMR can distinguish between benzothiazole and thiophene moieties.
- IR spectroscopy confirms functional groups like the amide C=O stretch (~1650–1700 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
- X-ray crystallography provides definitive structural proof by resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Basic: How is purity assessed during synthesis?
Answer:
- Melting point analysis (e.g., sharp melting points between 230–240°C indicate high crystallinity and purity) .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities.
- Combined TLC and mass spectrometry monitors reaction progress and identifies byproducts .
Advanced: How can synthesis yields be optimized under varying reaction conditions?
Answer:
- Systematic parameter variation :
- Design of Experiments (DOE) models interactions between variables (e.g., time vs. temperature) .
Advanced: What strategies resolve contradictions between computational and experimental spectral data?
Answer:
- Re-evaluate computational models : Use higher-accuracy DFT methods (e.g., B3LYP/6-311+G(d,p)) to refine predicted NMR shifts.
- Cross-validation : Compare experimental 2D NMR (HSQC, COSY) with computational predictions.
- Solvent correction : Account for solvent effects (e.g., DMSO-d6 upfield shifts) in NMR simulations .
Advanced: How is Hirschfeld surface analysis applied to study intermolecular interactions in the crystal lattice?
Answer:
- X-ray diffraction data (e.g., CCDC deposition) is analyzed using software like CrystalExplorer.
- Hirshfeld surfaces map close contacts (e.g., H···Br, π-π stacking) and quantify interaction percentages.
- Fingerprint plots differentiate hydrogen bonds, van der Waals interactions, and halogen bonding .
Advanced: How are reaction mechanisms elucidated for morpholine-containing intermediates?
Answer:
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., excess morpholine) to infer mechanistic steps.
- Isotopic labeling : Use 15N-labeled morpholine to track nitrogen incorporation via mass spectrometry.
- Intermediate trapping : Quench reactions at early stages to isolate and characterize transient species .
Basic: What analytical techniques validate the compound’s stability under storage?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) assesses thermal decomposition profiles.
- UV-Vis spectroscopy detects photodegradation under controlled light exposure .
Advanced: How are byproducts minimized during N-alkylation steps?
Answer:
- Controlled stoichiometry : Use a 10% excess of 2-(morpholin-4-yl)ethylamine to drive the reaction.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines.
- In situ monitoring : Real-time IR detects carbonyl intermediates to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
